molecular formula C21H14BrN5O2S B2798930 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031599-21-9

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2798930
CAS No.: 1031599-21-9
M. Wt: 480.34
InChI Key: SZAWUAVYUKTIAS-UHFFFAOYSA-N
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Description

The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-bromophenyl group. The bromine atom on the phenyl ring may improve lipophilicity and influence binding interactions, while the phenyl substituent at the 7-position contributes to steric and electronic modulation of the core structure.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O2S/c22-14-8-6-13(7-9-14)19-24-16(29-27-19)11-30-21-25-17-15(12-4-2-1-3-5-12)10-23-18(17)20(28)26-21/h1-10,23H,11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAWUAVYUKTIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex molecule that incorporates various pharmacologically significant moieties, particularly the 1,2,4-oxadiazole and pyrrolo[3,2-d]pyrimidine structures. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN4O2SC_{21}H_{19}BrN_{4}O_{2}S, with a molecular weight of approximately 471.4 g/mol. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy due to its established bioactivity in various therapeutic areas.

Structural Features

FeatureDescription
Molecular FormulaC21H19BrN4O2SC_{21}H_{19}BrN_{4}O_{2}S
Molecular Weight471.4 g/mol
Key Functional GroupsOxadiazole, Thioether, Pyrimidine

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, oxadiazoles have been reported to inhibit various cancer cell lines effectively. A study highlighted that derivatives of oxadiazole showed potent activity against liver carcinoma cell lines (HUH7) with IC50 values as low as 10.1 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study: Cytotoxicity Assays

A cytotoxicity study utilizing the NCI-60 cell line screening revealed that several synthesized oxadiazole derivatives exhibited selective cytotoxicity against cancer cells. Specifically, compounds with similar structural features to the target compound demonstrated moderate to high efficacy against multiple cancer types .

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives have also shown promising antimicrobial activity. A review indicated that these compounds possess intrinsic antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Comparative Antimicrobial Efficacy

Compound TypeGram-positive ActivityGram-negative Activity
Oxadiazole DerivativesHighModerate
Traditional AntibioticsVariableHigh

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that oxadiazole-containing compounds can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

The biological activities attributed to This compound are believed to stem from multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles act as inhibitors of key enzymes involved in cancer proliferation and bacterial survival.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Anti-inflammatory effects may arise from the ability to modulate cytokine production and immune cell activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The specific structure of this compound suggests that it may inhibit certain kinases involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development against cancer .

Antimicrobial Properties
The oxadiazole moiety in the compound is known for its antimicrobial activity. Compounds containing oxadiazoles have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could be tested for its ability to combat resistant strains of bacteria, which is a growing concern in public health .

Materials Science

Fluorescent Probes
The unique structural features of this compound may allow it to function as a fluorescent probe in biochemical assays. Fluorescent compounds are essential in biological imaging and monitoring cellular processes. The incorporation of the oxadiazole unit is particularly advantageous due to its strong fluorescence properties when excited by UV light .

Polymer Additives
In materials science, compounds like this one can be used as additives in polymers to enhance thermal stability and mechanical properties. The thioether linkage can improve the compatibility of the compound within polymer matrices, potentially leading to the development of advanced materials with tailored properties for specific applications .

Biochemical Applications

Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. It can serve as a lead compound for designing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes. For instance, its ability to interact with kinases could be exploited in developing selective inhibitors for therapeutic use .

Drug Delivery Systems
Due to its complex structure and potential solubility characteristics, this compound could be explored as part of drug delivery systems. Its integration into nanocarriers or liposomes might enhance the bioavailability of poorly soluble drugs, improving their therapeutic efficacy in clinical settings .

Case Studies

  • Anticancer Screening : A study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that modifications to the oxadiazole group significantly influenced cytotoxicity profiles, suggesting a pathway for optimizing anticancer agents based on this scaffold.
  • Antimicrobial Testing : In vitro tests were conducted on derivatives containing oxadiazole rings against E. coli and Staphylococcus aureus. The findings revealed that certain substitutions on the oxadiazole improved antimicrobial activity, highlighting the importance of structural variations in enhancing efficacy.
  • Fluorescence Applications : Research on fluorescent probes utilizing oxadiazole derivatives showed promising results in cellular imaging applications. The compounds exhibited high quantum yields and stability under physiological conditions, making them suitable candidates for live-cell imaging studies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent is a reactive site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.

Reaction TypeConditionsProducts/OutcomesReferences
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CAryl-aryl cross-coupling products
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Biaryl derivatives

Mechanistic Insight :
The bromine atom activates the phenyl ring for substitution. In Suzuki reactions, palladium catalysts facilitate coupling with aryl boronic acids, replacing bromine with another aryl group . This modification is critical for tuning biological activity.

Oxidation of the Thioether Linkage

The methylthio (-S-CH₂-) bridge is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing AgentConditionsProductReferences
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivative
m-CPBADCM, RT, 4hSulfone derivative

Key Data :

  • Sulfoxidation occurs selectively under mild conditions (H₂O₂/AcOH), while sulfone formation requires stronger oxidants like m-CPBA.

  • The oxidized products show altered solubility and bioavailability.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain intermediates.

ConditionsProductsApplicationsReferences
HCl (6M), refluxAmide + carboxylic acid derivativesPrecursors for further functionalization
NaOH (10%), 70°CHydroxamic acid intermediatesChelating agents for metal ions

Structural Impact :
Ring opening disrupts the planar heterocyclic system, potentially reducing biological activity but enabling new synthetic pathways .

Functionalization of the Pyrrolopyrimidine Core

Electrophilic substitution reactions target electron-rich positions on the pyrrolopyrimidine ring.

ReactionReagents/ConditionsOutcomeReferences
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivatives
SulfonationClSO₃H, DCM, RTSulfonic acid groups

Notable Findings :

  • Nitration occurs preferentially at the 5-position of the pyrrolopyrimidine ring due to electron density distribution.

  • Sulfonated derivatives exhibit enhanced water solubility.

Cyclization and Ring-Opening Reactions

The oxadiazole and pyrrolopyrimidine rings participate in cycloadditions or rearrangements.

Reaction TypeConditionsProductsReferences
[3+2] CycloadditionNitrile oxide, Cu(I) catalystIsoxazoline-fused hybrids
Acid-Catalyzed RearrangementH₂SO₄, 100°CRing-expanded pyrrolotriazines

Mechanistic Pathway :
Cycloadditions exploit the oxadiazole’s dipolar character, while acid treatment induces ring expansion via intermediate carbocation formation .

Thiol-Disulfide Exchange

The thioether linker can undergo reversible disulfide bond formation under oxidative conditions.

ConditionsReagentsOutcomeReferences
I₂, EtOHRT, 12hDisulfide-linked dimers

Applications :
Disulfide formation is reversible under reducing conditions (e.g., DTT), enabling applications in dynamic combinatorial chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives of pyrrolopyrimidinones, oxadiazoles, and brominated aryl systems. Key comparisons are outlined below:

Compound Core Structure Key Substituents Functional Groups Reported Properties
Target Compound Pyrrolo[3,2-d]pyrimidin-4(5H)-one 4-Bromophenyl-oxadiazole, thioether linkage, 7-phenyl Oxadiazole, thioether, bromophenyl Hypothesized kinase inhibition; high lipophilicity (predicted)
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline-indole 4-Bromophenyl, carbothioamide, tetrahydroindole Carbothioamide, bromophenyl, ketone IR: 1167 cm⁻¹ (C=S), 1651 cm⁻¹ (C=O); m.p. 192–193°C; moderate solubility in DMSO
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, 4-chlorophenyl, triazole/carboxamide Methoxy, chlorophenyl, triazole Synthesized via DMF-mediated coupling; complex fused-ring system with limited solubility
4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine Triazole-pyridine Dual bromophenyl groups, benzylthio Triazole, bromophenyl, thioether High molecular weight (MW ~500 g/mol); potential for halogen bonding interactions

Key Differences and Implications

Core Heterocycles: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from the pyrazoline-indole system in , which lacks the pyrimidinone’s electron-deficient aromaticity. This may reduce kinase-binding affinity compared to the target compound . The thiazolo-pyrimidine in has a larger fused-ring system, likely reducing metabolic stability but enhancing π-π stacking interactions .

Substituent Effects: The 4-bromophenyl group in the target compound and enhances halogen bonding but may increase cytotoxicity compared to the 4-methoxyphenyl group in , which offers improved solubility .

Synthetic Accessibility :

  • The pyrazoline-indole derivative () was synthesized in 80% yield, suggesting efficient methodology, whereas the target compound’s multi-step synthesis (oxadiazole formation, thioether coupling) may require optimization for scalability .

Research Findings

  • : The pyrazoline-indole derivative demonstrated stability in DMSO and distinct IR signatures for C=S and C=O groups, suggesting utility in spectroscopic characterization .
  • : Triazole-pyridine analogs with dual bromophenyl groups exhibit enhanced halogen bonding, a trait shared with the target compound, which could be leveraged in drug design for selective target engagement .

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